molecular formula C21H21N7O B2833732 2-(3-Methoxyphenyl)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine CAS No. 1326919-77-0

2-(3-Methoxyphenyl)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine

Cat. No. B2833732
CAS RN: 1326919-77-0
M. Wt: 387.447
InChI Key: VNAGYPMXMPLUTJ-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine, also known as MPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. MPP belongs to the class of pyrazolo[1,5-a]pyrazine compounds and has been found to exhibit promising biological activities.

Scientific Research Applications

Genotoxicity and Metabolism

  • Genotoxic Potential : A study on a related compound, 2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine, revealed its genotoxic potential, suggesting a similar concern for 2-(3-Methoxyphenyl)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine. This study found a metabolism-dependent increase in reverse mutations in specific strains, indicating a possible reactive intermediate forming upon metabolic activation (Kalgutkar et al., 2007).

Cytotoxicity Studies

  • Cytotoxic Activity : A study synthesized various pyrazolo[1,5-a]pyrimidine derivatives and evaluated their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This indicates the potential for 2-(3-Methoxyphenyl)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine to be used in cancer research (Hassan, Hafez, & Osman, 2014).

Discovery of G Protein-Biased Dopaminergics

  • Dopamine Receptor Partial Agonists : A study incorporating pyrazolo[1,5-a]pyridine heterocyclic appendage into dopamine receptor partial agonists revealed compounds favoring G protein activation over β-arrestin recruitment at dopamine D2 receptors. This demonstrates the potential of 2-(3-Methoxyphenyl)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine in neuroscience research (Möller et al., 2017).

Pharmacological Applications in Anticonvulsants

  • Anticonvulsant Candidate : A related compound, 1-(4-methoxyphenyl)-5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-ethyl]pyrazolo[3,4-d]pyrimidin-4-one, known as Epimidin, showed promise as an anticonvulsant drug candidate. This suggests potential applications of 2-(3-Methoxyphenyl)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine in neurological disorders treatment (Severina et al., 2021).

Antimicrobial and Antiproliferative Activities

  • Synthesis and Evaluation : Studies focused on synthesizing new derivatives of pyrazolo[1,5-a]pyrimidine and evaluating their antimicrobial and antiproliferative activities. This indicates the broader scope of 2-(3-Methoxyphenyl)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine in therapeutic and antimicrobial research (Fahim et al., 2021).

properties

IUPAC Name

2-(3-methoxyphenyl)-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N7O/c1-29-17-5-2-4-16(14-17)18-15-19-20(22-8-9-28(19)25-18)26-10-12-27(13-11-26)21-23-6-3-7-24-21/h2-9,14-15H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNAGYPMXMPLUTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN3C=CN=C(C3=C2)N4CCN(CC4)C5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxyphenyl)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine

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